Bay 41-4109 is a compound that has garnered attention for its antiviral properties, particularly against the Hepatitis B virus. The less active enantiomer of Bay 41-4109 has been studied to understand its efficacy and mechanism of action in inhibiting viral replication. This compound belongs to the family of heteroaryldihydropyrimidines and is classified as an antiviral agent.
Bay 41-4109 was identified as an effective inhibitor of Hepatitis B virus replication in both cell cultures and animal models. The compound has been extensively researched in the context of its antiviral activity, specifically targeting the viral capsid assembly process. The less active enantiomer of Bay 41-4109 exhibits reduced potency compared to its more active counterpart, which has implications for its therapeutic use and development.
The synthesis of Bay 41-4109 involves multiple steps, including the preparation of intermediates and the final separation of enantiomers. The synthetic pathway typically includes:
The synthesis process is critical for obtaining the desired pharmacological properties while minimizing side effects associated with less active forms .
Bay 41-4109 has a complex molecular structure characterized by a heteroaryldihydropyrimidine framework. Its chemical structure can be represented as follows:
The structural features include:
Bay 41-4109 undergoes specific chemical reactions that are integral to its function as an antiviral agent:
These reactions highlight its mechanism in disrupting normal viral lifecycle processes.
The mechanism by which Bay 41-4109 exerts its antiviral effects involves several key processes:
Bay 41-4109 exhibits several notable physical and chemical properties:
These properties are essential for evaluating its suitability as a therapeutic agent.
Bay 41-4109, particularly its less active enantiomer, holds significant promise in scientific research and potential therapeutic applications:
Chronic hepatitis B virus (HBV) infection remains a global health crisis, affecting over 250 million people worldwide and causing approximately 1 million annual deaths due to complications like liver cirrhosis and hepatocellular carcinoma [2] [4]. The viral lifecycle centers on hepatocytes, where HBV establishes persistence through covalently closed circular DNA (cccDNA), a molecular template embedded in host cell nuclei that resists eradication [2] [7]. Current first-line therapeutics—nucleos(t)ide analogues (NAs)—target the viral polymerase and effectively suppress viral DNA synthesis. However, they exhibit minimal impact on cccDNA pools and rarely achieve functional cures (<10% of cases), necessitating lifelong therapy [4] [7]. This therapeutic inadequacy stems from three core limitations:
Capsid assembly modulators represent a mechanistically distinct class of antivirals that disrupt the hepatitis B core protein (HBc) during nucleocapsid formation. The HBV capsid, an icosahedral structure comprising 120 core protein dimers, orchestrates pgRNA encapsidation, reverse transcription, and virion maturation [1] [5]. CAMs bind a hydrophobic pocket at the dimer-dimer interface, inducing allosteric conformational changes that sabotage capsid assembly. BAY 41-4109, a heteroaryldihydropyrimidine (HAP)-class CAM, exhibits a dual mechanism:
Table 1: Effects of BAY 41-4109 on HBV Capsid Assembly In Vitro
Drug:Dimer Ratio | Capsid Stability | Structural Outcome |
---|---|---|
1:5 | Destabilized | Non-capsid polymers |
1:2 | Stabilized | Intact capsids |
1:1 | Destabilized | Large irregular aggregates |
This bimodal action suppresses pgRNA packaging and DNA-containing virion secretion by >90% in vivo [1] [8]. Crucially, CAMs retain potency against NA-resistant strains, positioning them as backbone agents in combinatorial curative strategies [5] [7].
BAY 41-4109 exists as enantiomeric pairs with starkly divergent antiviral activities. The less active enantiomer exhibits an IC~50~ of >1,000 nM in HBV-replicating cell lines—over 20-fold weaker than its active counterpart (IC~50~ = 53 nM) [3] [8]. This discrepancy arises from stereoselective recognition within the core protein’s binding pocket. Key residues—including T33, D29, and Y118—form hydrogen bonds and hydrophobic contacts with the active enantiomer’s chlorine/trifluoromethyl groups [5] [6]. Mutations at these sites (e.g., T33N, Y118F) confer >10-fold resistance to the active enantiomer but minimally impact the less active form [5].
Table 2: Activity Comparison of BAY 41-4109 Enantiomers
Parameter | Active Enantiomer | Less Active Enantiomer |
---|---|---|
EC~50~ (nM) | 26–53 | >1,000 |
Resistance Mutations | T33N, D29G, Y118F | None reported |
Capsid Binding Affinity | High (K~d~ = 110 nM) | Low/Undetectable |
The less active enantiomer serves as an indispensable control in mechanistic studies:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7